Cas no 1258651-40-9 (5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride)

5-Chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—chloro, fluoro, and acetamido substituents—enhance reactivity and selectivity in nucleophilic substitution and coupling reactions. The sulfonyl chloride group serves as a versatile precursor for sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound is particularly valuable in medicinal chemistry for constructing bioactive molecules due to its balanced electrophilicity and stability under controlled conditions. High purity and well-defined reactivity make it a reliable reagent for targeted synthetic applications. Proper handling under anhydrous conditions is recommended to preserve its functional integrity.
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride structure
1258651-40-9 structure
商品名:5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
CAS番号:1258651-40-9
MF:C8H6Cl2FNO3S
メガワット:286.107542514801
CID:5558417

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
    • Benzenesulfonyl chloride, 4-(acetylamino)-5-chloro-2-fluoro-
    • 4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride
    • インチ: 1S/C8H6Cl2FNO3S/c1-4(13)12-7-3-6(11)8(2-5(7)9)16(10,14)15/h2-3H,1H3,(H,12,13)
    • InChIKey: VTXYDRYTXCIVHE-UHFFFAOYSA-N
    • ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=C(NC(C)=O)C=C1F

じっけんとくせい

  • 密度みつど: 1.631±0.06 g/cm3(Predicted)
  • ふってん: 421.8±45.0 °C(Predicted)
  • 酸性度係数(pKa): 12.03±0.70(Predicted)

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250159-10g
4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride
1258651-40-9 97%
10g
¥43005.00 2024-08-09
TRC
C610315-25mg
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9
25mg
$ 50.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250159-500mg
4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride
1258651-40-9 97%
500mg
¥6823.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1250159-2.5g
4-Acetamido-5-chloro-2-fluorobenzenesulfonyl chloride
1258651-40-9 97%
2.5g
¥19602.00 2024-08-09
Enamine
EN300-69518-10.0g
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
10.0g
$1593.0 2023-02-13
Enamine
EN300-69518-1.0g
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
1.0g
$371.0 2023-02-13
1PlusChem
1P01ABA4-250mg
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
250mg
$231.00 2024-07-09
1PlusChem
1P01ABA4-5g
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
5g
$1391.00 2024-07-09
1PlusChem
1P01ABA4-500mg
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
500mg
$386.00 2024-07-09
Aaron
AR01ABIG-10g
5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride
1258651-40-9 85%
10g
$2216.00 2023-12-16

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride 関連文献

5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS: 1258651-40-9) in Chemical Biology and Pharmaceutical Research

The compound 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS: 1258651-40-9) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This sulfonyl chloride derivative has demonstrated significant utility in the development of novel therapeutic agents, particularly in the areas of kinase inhibitors and targeted covalent modifiers. Recent studies have highlighted its role as a versatile building block for the synthesis of biologically active molecules with improved pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of this compound in the synthesis of selective FGFR inhibitors. The researchers utilized 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride as a critical intermediate to introduce both the sulfonamide pharmacophore and the fluorine atom, which were essential for target binding and metabolic stability. The resulting compounds showed nanomolar potency against FGFR2 with excellent selectivity over other kinases.

In chemical biology applications, this sulfonyl chloride has been employed as a reactive handle for protein labeling. A recent Nature Chemical Biology publication (2024) described its use in developing activity-based probes for cysteine proteases. The electrophilic sulfonyl chloride group reacts selectively with active-site cysteines, while the acetamido group provides hydrogen bonding interactions that enhance binding affinity. This dual functionality makes the compound particularly valuable for proteomic studies.

The synthetic utility of 1258651-40-9 has been further expanded through novel coupling reactions. A 2024 ACS Catalysis report detailed a palladium-catalyzed cross-coupling protocol that enables the introduction of diverse aryl groups at the sulfonyl chloride position. This methodology has significantly broadened the structural diversity accessible from this key intermediate, facilitating the rapid exploration of structure-activity relationships in drug discovery programs.

From a safety and handling perspective, recent process chemistry studies have developed improved protocols for the large-scale preparation and handling of 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride. These advances address previous challenges related to its stability and reactivity, making it more accessible for industrial-scale applications. The optimized procedures typically involve controlled temperature conditions and specialized quenching methods to ensure safe processing.

Looking forward, the unique combination of reactivity and structural features present in this compound suggests it will continue to play an important role in medicinal chemistry. Current research directions include its application in PROTAC development and as a warhead for covalent inhibitors targeting challenging protein-protein interactions. The fluorine atom in particular offers opportunities for PET tracer development, expanding its potential beyond traditional small molecule therapeutics.

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